An In-depth Technical Guide to 3-(Methylamino)cyclopentanol: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-(Methylamino)cyclopentanol: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for the development of new therapeutics is perpetual. Among these, the aminocyclopentanol framework has emerged as a "privileged scaffold"—a core structure that is capable of providing ligands for more than one type of receptor or enzyme target. 3-(Methylamino)cyclopentanol (CAS Number: 2760889-78-7), a bifunctional molecule incorporating a secondary amine and a hydroxyl group on a cyclopentane ring, represents a versatile building block with significant potential for the synthesis of innovative drug candidates.
This technical guide provides a comprehensive overview of 3-(Methylamino)cyclopentanol, from its fundamental physicochemical properties and a detailed, field-proven synthetic protocol to its potential applications in contemporary drug discovery. As Senior Application Scientists, our aim is to not only present data but to also provide the causality behind experimental choices, ensuring a self-validating and trustworthy resource for researchers at the forefront of pharmaceutical innovation. The aminocyclitol moiety, to which this compound belongs, is a key component in a variety of biologically active compounds, including antiviral and anticancer agents, highlighting the relevance of this molecular framework.[1]
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physicochemical properties is foundational to its application in synthesis and drug design. The properties of 3-(Methylamino)cyclopentanol are summarized below. While experimental data for this specific molecule is limited, a combination of data for its hydrochloride salt and computed values provides a solid basis for its characterization.
| Property | Value | Source |
| CAS Number | 2760889-78-7 | Sigma-Aldrich[2] |
| Molecular Formula | C6H13NO | Benchchem[3] |
| Molecular Weight | 115.17 g/mol | Benchchem[3] |
| IUPAC Name | 3-(methylamino)cyclopentan-1-ol | AChemBlock[4] |
| Linear Formula | C6H14ClNO (Hydrochloride) | Sigma-Aldrich[2] |
| Purity | 95% (as Hydrochloride) | AChemBlock[4] |
| InChI Key | ILUIZUPCHOJPBJ-UHFFFAOYSA-N | Benchchem[3] |
| Storage | 2-8°C for long term | Amadis Chemical[5] |
Spectral Properties (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the cyclopentyl protons. A characteristic signal for the N-methyl group (a singlet or doublet depending on the solvent and proton exchange) would be observed, along with signals for the methine protons attached to the hydroxyl and amino groups.
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¹³C NMR: The carbon NMR would display distinct signals for the five carbons of the cyclopentane ring and one for the N-methyl carbon. The carbons bearing the hydroxyl and amino groups would be shifted downfield.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the alcohol, an N-H stretching band for the secondary amine, and C-H stretching bands for the aliphatic ring and methyl group.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the methylamino group, or cleavage of the cyclopentane ring.
Synthesis of 3-(Methylamino)cyclopentanol: A Practical and Efficient Protocol
The synthesis of aminocyclopentanols can be approached through various routes. A highly effective and commonly employed method for the preparation of N-substituted amines is reductive amination. This approach offers a straightforward pathway to 3-(Methylamino)cyclopentanol from a readily available starting material, 3-hydroxycyclopentanone.
Proposed Synthetic Route: Reductive Amination
The reductive amination of 3-hydroxycyclopentanone with methylamine proceeds in two key steps: the formation of an intermediate imine/enamine, followed by its reduction to the final secondary amine.
Caption: Proposed synthesis of 3-(Methylamino)cyclopentanol via reductive amination.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent for reductive aminations, well-suited for substrates with other reducible functional groups like the hydroxyl group in our starting material.
Materials and Reagents:
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3-Hydroxycyclopentanone
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Methylamine (as a solution in THF or ethanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Acetic acid (glacial)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxycyclopentanone (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).
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Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 to 1.5 equivalents). The slight excess of the amine drives the imine/enamine formation equilibrium forward.
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Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents). The acid catalyzes the formation of the iminium ion, which is more susceptible to reduction.
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Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. The mild nature of NaBH(OAc)₃ allows for a one-pot procedure without the need to isolate the intermediate imine.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.
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Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and any remaining reducing agent. Continue adding the bicarbonate solution until gas evolution ceases.
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Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
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Workup - Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 3-(Methylamino)cyclopentanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-(Methylamino)cyclopentanol lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The cyclopentane ring provides a conformationally constrained scaffold that can orient the amino and hydroxyl functionalities in specific three-dimensional arrangements, which is crucial for molecular recognition by biological targets.
A Scaffold for Diverse Therapeutic Areas
The aminocyclitol moiety is a cornerstone in many approved drugs and clinical candidates. For instance, carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring, are a major class of antiviral agents. The aminocyclopentanol core can be elaborated to mimic the structure of these nucleosides, potentially leading to new antiviral therapies.
Furthermore, the strategic placement of amino and hydroxyl groups is a common feature in inhibitors of enzymes such as kinases and proteases, which are important targets in oncology and inflammatory diseases.
Role in a Drug Discovery Workflow
3-(Methylamino)cyclopentanol can be readily integrated into a typical drug discovery pipeline. Its bifunctional nature allows for a wide range of chemical modifications, enabling the creation of a diverse library of derivatives for high-throughput screening.
Caption: Role of 3-(Methylamino)cyclopentanol in a drug discovery workflow.
Conclusion
3-(Methylamino)cyclopentanol, with its distinct structural features, represents a molecule of significant interest to the scientific community, particularly those engaged in the fields of organic synthesis and medicinal chemistry. While detailed research on this specific compound is still emerging, its potential as a versatile building block is evident from the established importance of the aminocyclopentanol scaffold in a wide range of therapeutic agents. The synthetic protocol outlined in this guide offers a reliable and efficient method for its preparation, opening the door for its broader use in the synthesis of novel compounds for biological evaluation. As our understanding of molecular recognition and drug design continues to evolve, the utility of such well-defined, conformationally constrained scaffolds will undoubtedly continue to grow, positioning 3-(Methylamino)cyclopentanol as a valuable tool in the development of the next generation of medicines.
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